molecular formula C10H21NO2 B556108 (R)-2-Aminodecanoic acid CAS No. 84276-16-4

(R)-2-Aminodecanoic acid

Cat. No. B556108
CAS RN: 84276-16-4
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-UHFFFAOYSA-N
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Description

(R)-2-Aminodecanoic acid, also known as RADA, is an important organic compound that is widely used in scientific research. It is a chiral, amino acid-like compound that is found naturally in some bacteria and can also be synthesized in the laboratory. RADA has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields.

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2-Aminodecanoic acid and its derivatives have been extensively studied for their biological significance and potential in synthesizing new molecules. They are key structural fragments in biologically active compounds, contributing to various scientific fields, including organic chemistry and biochemistry. For instance, 2,3-diaminopropionic acid, a related compound, finds applications in environmentally safe hydrogen production for fuel cells, as a CO2 carrier in gel membranes, and in food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).

Asymmetric Synthesis

The asymmetric synthesis of (R)-2-Aminodecanoic acid derivatives has gained attention in medicinal chemistry and drug design. A study detailed the synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) using a nickel(II) complex of a chiral glycine Schiff base, showing potential for large-scale asymmetric synthesis of this amino acid and its derivatives (Fu et al., 2020).

Potential in Medicinal Chemistry

(R)-Aminophosphonic acids, analogues of amino acids like (R)-2-Aminodecanoic acid, exhibit a broad range of applications in medicine and agrochemistry. Their primary action involves inhibiting various enzymes, with some compounds being commercialized. These compounds demonstrate potential for developing new medicinal leads (Mucha et al., 2011).

Mechanism of Action

Target of Action

It is known that amino acids can interact with various proteins, enzymes, and receptors in the body . The specific targets would depend on the structure and properties of the amino acid, as well as the physiological context.

Mode of Action

The mode of action of ®-2-Aminodecanoic acid is likely to involve its interaction with its targets, leading to changes in their function or activity . This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor, triggering a cellular response . The exact mechanisms would depend on the specific targets and the biological context.

Biochemical Pathways

®-2-Aminodecanoic acid, like other amino acids, is likely to be involved in various biochemical pathways. It could be involved in protein synthesis, serving as a building block for proteins . It could also be involved in metabolic pathways, serving as a substrate for enzymes . The exact pathways and downstream effects would depend on the specific targets and the biological context.

Pharmacokinetics

It is known that amino acids are generally well-absorbed in the gut, widely distributed in the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The molecular and cellular effects of ®-2-Aminodecanoic acid would depend on its targets and mode of action. It could potentially influence cell growth, metabolism, signaling, and other cellular processes . The exact effects would depend on the specific targets and the biological context.

Action Environment

The action, efficacy, and stability of ®-2-Aminodecanoic acid could be influenced by various environmental factors. These could include pH and temperature, which can affect the structure and function of proteins and enzymes . Other factors could include the presence of other molecules, the physiological state of the cells, and the specific tissue or organ environment .

properties

IUPAC Name

(2R)-2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707955
Record name (2R)-2-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminodecanoic acid

CAS RN

84276-16-4
Record name (2R)-2-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (R)-2-Aminodecanoic acid in the context of the research paper?

A1: (R)-2-Aminodecanoic acid serves as a crucial chiral building block in the synthesis of (R)-4-dodecanolide []. The researchers utilized (R)-2-Aminodecanoic acid, obtained through enzymatic resolution, to construct the desired stereochemistry of the target molecule. This highlights the importance of (R)-2-Aminodecanoic acid in accessing specific enantiomers of biologically relevant compounds.

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